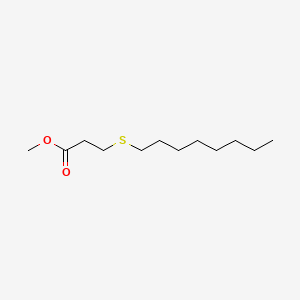

Methyl 3-(octylthio)propionate

Description

Methyl 3-(octylthio)propionate is a sulfur-containing organic ester with the general formula C₁₂H₂₄O₂S (inferred from analogs). It consists of a propionate backbone esterified with a methyl group and substituted at the β-position with an octylthio (-S-C₈H₁₇) moiety. This compound belongs to the family of thioether-propionate esters, which are characterized by their sulfur-based substituents and ester functionalities.

Properties

CAS No. |

70655-40-2 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

methyl 3-octylsulfanylpropanoate |

InChI |

InChI=1S/C12H24O2S/c1-3-4-5-6-7-8-10-15-11-9-12(13)14-2/h3-11H2,1-2H3 |

InChI Key |

MNQFQCKJFZVCMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 3-(octylthio)propionate with key analogs based on substituents, molecular formulas, and physical properties:

Key Observations:

- Substituent Effects: Alkyl Chains: Longer alkyl chains (e.g., octyl) increase molecular weight and lipophilicity, reducing water solubility. This contrasts with methylthio analogs, which are more volatile (e.g., boiling point ~166°C for methylthio vs. estimated >250°C for octylthio) . Aromatic vs. Aliphatic: Phenylthio and benzylthio derivatives exhibit higher molecular rigidity, influencing phase behavior (e.g., phenylthio is solid at room temperature) .

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-(octylthio)propionate in laboratory settings?

this compound contains a reactive thiol group, necessitating stringent safety measures. Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in tightly sealed containers away from oxidizers and ignition sources (e.g., static electricity, open flames) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can this compound be synthesized while minimizing side reactions involving the thiol group?

The synthesis requires controlled conditions to prevent oxidation or disulfide formation:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to shield the thiol group from oxygen .

- Catalysts : Use radical inhibitors (e.g., BHT) or metal chelators to suppress unwanted polymerization .

- Purification : Employ low-temperature distillation or column chromatography to isolate the product from by-products .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

- NMR Spectroscopy : - and -NMR can verify the octylthio moiety and ester linkage via characteristic shifts (e.g., δ ~2.8 ppm for S-CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHOS, MW 256.38) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software can resolve bond lengths and angles .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Accelerated Aging Studies : Incubate the compound at 40–80°C and pH 3–9, monitoring degradation via HPLC. Thioesters typically hydrolyze faster under alkaline conditions .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates and predict shelf life. For example, activation energy () calculations reveal susceptibility to thermal breakdown .

Q. What mechanisms underlie this compound’s reported biological activity (e.g., nitrification inhibition)?

Q. How can this compound be functionalized for protein conjugation or polymer crosslinking?

Q. What ecotoxicological assessments are critical for evaluating this compound’s environmental impact?

Q. How can reaction conditions be optimized to maximize yield and purity of this compound?

- DoE (Design of Experiments) : Vary solvent polarity (e.g., THF vs. hexane), catalyst loading (e.g., HSO), and reaction time to identify optimal parameters .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor thiol conversion in real time .

Q. What degradation by-products are formed under UV exposure, and how can they be characterized?

Q. Can this compound act as a pro-drug or enzyme inhibitor in medicinal chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.